molecular formula C11H11FN2O2 B14778770 1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14778770
M. Wt: 222.22 g/mol
InChI Key: PJQNNZGFROXTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of a catalyst, such as an acid or a base, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities, inhibition of specific proteins, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-6-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(12)10(7)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16)

InChI Key

PJQNNZGFROXTAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2CCC(=O)NC2=O

Origin of Product

United States

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